Cas no 2031-90-5 (N-Pentane-d12)

N-Pentane-d12 化学的及び物理的性質
名前と識別子
-
- pentane-D12
- 1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane
- N-PENTANE-D12
- dodecadeuterio-pentane
- n-Deuteropentan
- n-Pentane-d121000µg
- Perdeuteriopentan
- 2031-90-5
- deuterated pentane
- D97992
- 1, 1, 1, 2, 2, 3, 3, 4, 4, 5, 5, 5-dodecadeuteriopentane
- DTXSID00174199
- Pentane-d12, 98 atom % D
- MFCD00190495
- PENTANE-1,1,1,2,2,3,3,4,4,5,5,5-D12
- AKOS015903382
- Q13640587
- J-013212
- N-PENTANE-D12 (D, 98%)
- N-Pentane-d12
-
- MDL: MFCD00190495
- インチ: InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
- InChIKey: OFBQJSOFQDEBGM-HYVJACIRSA-N
- ほほえんだ: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 72.09390
- どういたいしつりょう: 84.169
- 同位体原子数: 12
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 2
- 複雑さ: 7.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.731 g/mL at 25 °C(lit.)
- ゆうかいてん: -130 °C (lit.)
- ふってん: 36 °C(lit.)
- フラッシュポイント: 華氏温度:-56.2°f
摂氏度:-49°c - 屈折率: n20/D 1.358(lit.)
- PSA: 0.00000
- LogP: 2.19650
- かんど: Light Sensitive
- じょうきあつ: 526.7±0.0 mmHg at 25°C
N-Pentane-d12 セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H304-H336
- 警告文: P210-P261-P301+P310-P331
- 危険物輸送番号:UN 1265 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: 9-16-29-33
-
危険物標識:
- 危険レベル:3
- 包装グループ:II
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 包装カテゴリ:II
- 包装等級:II
- リスク用語:R11
- TSCA:Yes
N-Pentane-d12 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | D97992-0.25/G |
PENTANE-D12 |
2031-90-5 | 95% | 0.25g |
$260 | 2023-09-19 | |
AstaTech | D97992-1/G |
PENTANE-D12 |
2031-90-5 | 95% | 1g |
$320 | 2023-09-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42340-1g |
n-Pentane-d{12}, 98%(Isotopic) |
2031-90-5 | 98% | 1g |
¥3382.00 | 2023-04-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 490482-5G |
N-Pentane-d12 |
2031-90-5 | 5g |
¥6764.29 | 2025-01-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42340-5g |
n-Pentane-d{12}, 98%(Isotopic) |
2031-90-5 | 98% | 5g |
¥4169.00 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228915-5g |
Pentane-d12, |
2031-90-5 | 5g |
¥2903.00 | 2023-09-05 | ||
TRC | P274055-50mg |
N-Pentane-d12 |
2031-90-5 | 50mg |
$ 57.00 | 2023-09-06 | ||
abcr | AB210494-1 g |
n-Pentane-d12, 98% (Isotopic); . |
2031-90-5 | 98% | 1 g |
€156.00 | 2023-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228915-5 g |
Pentane-d12, |
2031-90-5 | 5g |
¥2,903.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 490482-5G |
2031-90-5 | 5G |
¥5708.26 | 2023-01-17 |
N-Pentane-d12 関連文献
-
J. J. Weiss,F. A. Long,A. J. Kresge,M. Eigen,B. E. Conway,R. P. Bell,D. B. Matthews,N. A. J. Rogers,M. Fleischmann,H. W. Nürnberg,Roger Parsons,M. C. R. Symons,M. M. Kreevoy,J. R. Jones,J. R. Hulett,G. J. Hills,J. O'M. Bockris,S. G. Christov,E. F. Caldin,M. J. Henchman,R. A. Ross,P. Ausloos Discuss. Faraday Soc. 1965 39 45
-
2. Proton acceptor site selectivity in the proton transfer from heptane radical cations to decane molecules in γ-irradiated heptane/decane/1-chloroheptane crystals at 77 KLutgart Slabbinck,Adelheid Demeyer,Jan Ceulemans J. Chem. Soc. Perkin Trans. 2 2000 2241
-
Roger Atkinson,Eric S. C. Kwok,Janet Arey,Sara M. Aschmann Faraday Discuss. 1995 100 23
-
4. Symmetric and asymmetric proton transfer from heptane and octane radical cations to heptane molecules in γ-irradiated n-C7H16–n-C8H18–2-C6H13Cl crystals: structural disorder in mixed alkane crystalsAdelheid Demeyer,Jan Ceulemans J. Chem. Soc. Perkin Trans. 2 2002 1875
-
James A. Calladine,Olga Torres,Mitch Anstey,Graham E. Ball,Robert G. Bergman,John Curley,Simon B. Duckett,Michael W. George,Amy I. Gilson,Douglas J. Lawes,Robin N. Perutz,Xue-Zhong Sun,K. Peter C. Vollhardt Chem. Sci. 2010 1 622
-
Kasuni C. Boteju,Suchen Wan,Amrit Venkatesh,Arkady Ellern,Aaron J. Rossini,Aaron D. Sadow Chem. Commun. 2018 54 7318
-
Thierry Dubroca,Sungsool Wi,Johan van Tol,Lucio Frydman,Stephen Hill Phys. Chem. Chem. Phys. 2019 21 21200
-
Ziqing Lin,Lei Tan,Yang Yang,Mingji Dai,Franti?ek Ture?ek,Zheng Ouyang,Yu Xia Analyst 2016 141 2412
-
9. Proton acceptor site selectivity in the proton transfer from heptane radical cations to decane molecules in γ-irradiated heptane/decane/1-chloroheptane crystals at 77 KLutgart Slabbinck,Adelheid Demeyer,Jan Ceulemans J. Chem. Soc. Perkin Trans. 2 2000 2241
N-Pentane-d12に関する追加情報
Comprehensive Guide to N-Pentane-d12 (CAS No. 2031-90-5): Properties, Applications, and Industry Insights
N-Pentane-d12, a deuterated analog of n-pentane with the CAS number 2031-90-5, is a high-purity isotopically labeled compound widely utilized in advanced research and industrial applications. This deuterium-enriched variant (C5D12) exhibits unique physicochemical properties, making it indispensable in nuclear magnetic resonance (NMR) spectroscopy, organic synthesis, and material science. Its molecular structure, where all hydrogen atoms are replaced by deuterium, enhances spectral resolution and reduces background interference, addressing critical challenges in analytical chemistry.
The growing demand for isotope-labeled solvents like N-Pentane-d12 is driven by advancements in pharmaceutical research and renewable energy technologies. Researchers frequently search for "deuterated solvents for NMR" or "high-purity N-Pentane-d12 suppliers," reflecting its niche yet expanding market. Unlike conventional pentane, this compound’s enhanced thermal stability and low volatility make it ideal for precision applications, such as polymer characterization and deuterium labeling studies.
From an industrial perspective, N-Pentane-d12 plays a pivotal role in quality control and process optimization. Companies in the electronics sector leverage its properties for semiconductor manufacturing, while biotech labs use it to trace metabolic pathways. Recent studies highlight its potential in green chemistry, aligning with global trends toward sustainable solvents. Questions like "How to store N-Pentane-d12 safely?" or "Deuterated solvents vs. regular solvents" are common among new users, emphasizing the need for clear technical guidelines.
Innovations in deuterium labeling techniques have further expanded the utility of CAS 2031-90-5. For instance, its application in proteomics enables accurate protein structure analysis, while petroleum research employs it to model hydrocarbon behavior. The compound’s compatibility with mass spectrometry (MS) and infrared (IR) spectroscopy underscores its versatility. As industries prioritize precision analytics, the demand for N-Pentane-d12 is projected to grow steadily.
To ensure optimal performance, users must consider factors like purity grades (e.g., 98% vs. 99.5% deuterium enrichment) and storage conditions. Searches for "N-Pentane-d12 technical specifications" or "deuterated solvent handling protocols" indicate a need for detailed documentation. Manufacturers now provide customized solutions, including pre-packaged aliquots and GC-MS certified batches, catering to diverse laboratory requirements.
In summary, N-Pentane-d12 (2031-90-5) bridges gaps in high-end research and industrial processes. Its role in cutting-edge technologies—from drug development to clean energy—positions it as a critical tool for scientists tackling complex analytical challenges. Future developments may focus on cost-effective synthesis methods and eco-friendly disposal, addressing both performance and sustainability concerns.

